Philanthotoxin 343

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

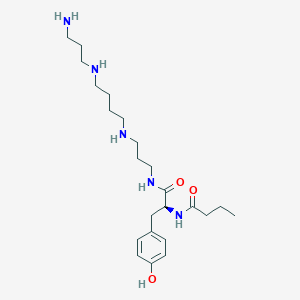

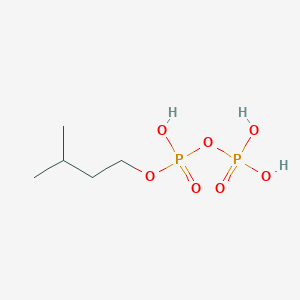

Philanthotoxin 343 (PhTX-343) is a naturally occurring compound that belongs to the family of alkaloids. It is a potent blocker of ionotropic glutamate receptors, which are responsible for the majority of excitatory neurotransmission in the central nervous system. PhTX-343 has been studied extensively due to its potential applications in scientific research.

Aplicaciones Científicas De Investigación

AMPAR Antagonism

Philanthotoxin-343 (PhTX-343) is recognized for its role as a noncompetitive antagonist at ionotropic receptors like AMPARs. A study conducted by Jørgensen et al. (2005) explored the effects of varying the amino acid side chain in PhTX-343 analogues, which demonstrated that steric bulk in the amino acid moiety is well tolerated in binding to AMPARs. This suggests a significant potential for PhTX-343 in studying AMPAR-mediated processes and developing related therapeutics (Jørgensen et al., 2005).

Selectivity for Nicotinic Acetylcholine Receptors

Research by Kachel et al. (2019) highlighted PhTX-343's strong selectivity for neuronal over muscle-type nicotinic acetylcholine receptors (nAChRs). The study showed that certain analogues of PhTX-343 exhibited exceptional potency and selectivity for α3β4 nAChRs, opening avenues for targeting specific subtypes of nAChRs (Kachel et al., 2019).

Potential in Insecticidal Compounds

In a 2021 study by Luck et al., modifications in the polyamine and amino acid moieties of PhTX-343 were investigated for their effects on the antagonism of nicotinic acetylcholine receptors in locusts. This study revealed the potential of PhTX-343 analogues to be developed into insecticidal compounds with a novel mode of action, suggesting its applicability in pest control (Luck et al., 2021).

Neuroprotection Against Retinal Damage

A study by Mohamad et al. (2021) explored the neuroprotective effects of PhTX-343 against NMDA-induced retinal injury in rats. The results indicated that pre-treatment with PhTX-343 preserved visual functions and prevented morphological changes in the retina, highlighting its potential in treating neurodegenerative disorders related to retinal damage (Mohamad et al., 2021).

Modulation of AMPA Receptors

Andersen et al. (2006) investigated the interaction of philanthotoxin analogues, including PhTX-343, with AMPA receptors. Their research provided insights into the molecular mechanism of how these compounds modulate AMPA receptor activity, which could be crucial for developing new therapeutic agents targeting these receptors (Andersen et al., 2006).

Propiedades

Número CAS |

115976-93-7 |

|---|---|

Nombre del producto |

Philanthotoxin 343 |

Fórmula molecular |

C23H41N5O3 |

Peso molecular |

435.6 g/mol |

Nombre IUPAC |

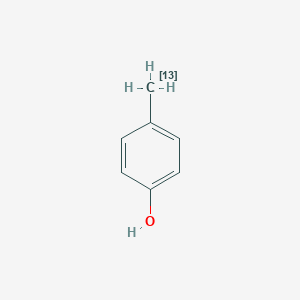

N-[(2S)-1-[3-[4-(3-aminopropylamino)butylamino]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |

InChI |

InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-6-16-26-14-4-3-13-25-15-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |

Clave InChI |

DTWANULJDRVTFI-NRFANRHFSA-N |

SMILES isomérico |

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |

SMILES |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |

SMILES canónico |

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCNCCCCNCCCN |

Sinónimos |

philanthotoxin 343 philanthotoxin-343 PHTX 343 PHTX-343 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)

![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)